molecular formula C27H27Cl2FN8 B1589321 Cot inhibitor-1 CAS No. 915365-57-0

Cot inhibitor-1

Cat. No. B1589321
CAS RN: 915365-57-0
M. Wt: 553.5 g/mol
InChI Key: ZWFKJFUFYPOTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cot inhibitor-1 is a small molecule that has been identified as a potent inhibitor of the kinase activity of the serine/threonine kinase, Cot. Cot is a member of the MAP kinase family and is involved in the regulation of inflammatory responses, cell proliferation, and survival. Cot has also been implicated in the development and progression of various human cancers. This compound has been shown to be effective in inhibiting the kinase activity of Cot and has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

Scientific Research Applications

Role in Cancer Biology and Drug Resistance

  • Cancer Biology Replication : Cot inhibitor-1 plays a significant role in cancer biology, specifically in the context of drug resistance. A study focused on replicating key experiments from a paper titled "COT drives resistance to RAF inhibition through MAPK pathway reactivation" demonstrated that MAP3K8 (COT/TPL2) directly regulates MEK/ERK phosphorylation. When RPMI-7951 cells were treated with a MAP3K8 kinase inhibitor, a suppression of MEK/ERK activity was observed, indicating the crucial role of Cot in RAF inhibitor resistance in cancer cells (Sharma et al., 2016).

Targeting Inflammatory and Autoimmune Diseases

  • Cancer Osaka Thyroid (COT) Kinase Inhibitors : In the context of rheumatoid arthritis and other macrophage-driven inflammatory diseases, inhibitors targeting Cancer Osaka thyroid (COT) kinase have been discovered. These inhibitors have shown to be effective in controlling pro-inflammatory cytokines in macrophages. The study highlighted the development of a novel series of COT kinase inhibitors with significant potency and selectivity, which could be promising therapeutic agents for inflammatory diseases (Glatthar et al., 2016).

Development of Novel Anticancer Agents

  • COTI-2 as a Novel Anti-Cancer Drug : COTI-2, identified through computational drug design, has shown effectiveness against various human cancer cell lines regardless of their tissue origin or genetic makeup. The study demonstrated that COTI-2, a small molecule anti-cancer drug, exhibits potent anti-tumor efficacy and is well-tolerated in vivo. This highlights the potential of this compound derivatives in cancer treatment (Salim et al., 2016).

Exploration in Neurological Research

  • Neurospora crassa Research : In neurological research, studies involving Neurospora crassa have shown that impairment of the COT-1 kinase results in defects in hyphal polarity. This research provides insights into how COT-1 and related pathways affect cellular processes, which could have broader implications for understanding neurological diseases and cellular growth mechanisms (Herold et al., 2019).

Mechanism of Action

Target of Action

Cot inhibitor-1 is a selective inhibitor of the Cot protein kinase, also known as Tpl2 or MAP3K8 . The primary target of this compound is the Tpl2 kinase, which plays a crucial role in various cellular signaling pathways, particularly those involved in inflammation and immune responses .

Mode of Action

This compound interacts with its target, the Tpl2 kinase, by inhibiting its activity . This inhibition results in a decrease in the production of TNF-alpha in human whole blood . The IC50 value for this inhibition is 5.7 nM, indicating a potent interaction between this compound and its target .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . Tpl2 kinase, the target of this compound, is a part of this pathway. By inhibiting Tpl2 kinase, this compound impacts the MAPK/ERK pathway, which is involved in cellular processes such as inflammation and immune responses .

Pharmacokinetics

It is known that this compound is soluble in dmso . The solubility of a compound can impact its bioavailability, as it affects how well the compound can be absorbed and distributed within the body.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of TNF-alpha production in human whole blood . This can lead to a decrease in inflammation and immune responses, as TNF-alpha is a cytokine involved in systemic inflammation. On a cellular level, this could potentially have therapeutic effects on conditions such as rheumatoid arthritis, inflammatory bowel disease, and some types of cancer .

Action Environment

It is known that this compound is stable under room temperature conditions in the continental us

properties

IUPAC Name

6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFKJFUFYPOTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2FN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468951
Record name Cot inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915365-57-0
Record name Cot inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cot inhibitor-1
Reactant of Route 2
Reactant of Route 2
Cot inhibitor-1
Reactant of Route 3
Reactant of Route 3
Cot inhibitor-1
Reactant of Route 4
Cot inhibitor-1
Reactant of Route 5
Cot inhibitor-1
Reactant of Route 6
Reactant of Route 6
Cot inhibitor-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.